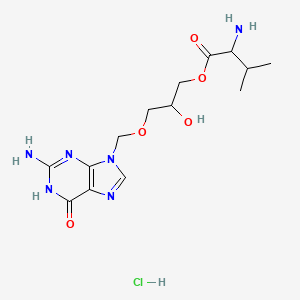

S, S-Isovalganciclovir Impurity

描述

S, S-Isovalganciclovir Impurity: is a chiral impurity associated with the antiviral drug Valganciclovir. . This compound is significant in pharmaceutical research and quality control, particularly in the context of Valganciclovir’s synthesis and stability.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of S, S-Isovalganciclovir Impurity involves the esterification of L-valine with a purine derivative. The reaction typically requires the use of protecting groups to ensure selective reactions at specific sites. The process involves multiple steps, including the formation of intermediates and their subsequent conversion to the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to maintain the integrity of the chiral centers .

化学反应分析

Types of Reactions: S, S-Isovalganciclovir Impurity undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups, potentially leading to the formation of new impurities.

Reduction: This reaction can modify the oxidation state of the compound, affecting its stability and activity.

Substitution: This reaction involves the replacement of one functional group with another, which can impact the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

科学研究应用

Quality Control in Pharmaceutical Manufacturing

S, S-Isovalganciclovir Impurity is utilized as a reference standard in the quality control of Valganciclovir formulations. Its presence is monitored to ensure that the final product meets regulatory standards for purity and safety. The impurity serves as a benchmark in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry for detecting related substances in drug products .

Analytical Method Development

The compound aids in the development and validation of analytical techniques for identifying impurities in pharmaceutical products. By understanding the behavior of S, S-Isovalganciclovir during various chemical reactions, researchers can enhance the reliability of testing methods used to assess drug purity .

Biological Research

In biological studies, S, S-Isovalganciclovir is investigated for its metabolic pathways and interactions with biological molecules. This research helps elucidate the pharmacokinetics and pharmacodynamics of Valganciclovir and its metabolites, contributing to a deeper understanding of its therapeutic effects against cytomegalovirus infections .

Safety and Efficacy Studies

Investigating the impurity's effects on cellular processes allows researchers to identify potential side effects associated with Valganciclovir treatments. Understanding these interactions is essential for improving drug formulations and ensuring patient safety during antiviral therapy .

-

Quality Assessment in Antiviral Formulations :

A study demonstrated that monitoring S, S-Isovalganciclovir levels during the manufacturing process significantly improved the quality control measures for Valganciclovir products. This led to enhanced safety profiles for patients receiving antiviral therapies . -

Metabolic Pathway Elucidation :

Research focused on the metabolic pathways involving S, S-Isovalganciclovir revealed critical insights into how this impurity affects the pharmacokinetics of Ganciclovir, informing better dosing strategies for clinical use . -

Drug Interaction Studies :

Investigations into the interactions between S, S-Isovalganciclovir and cellular components have provided valuable information regarding its potential effects on cellular metabolism and viral replication processes, thereby influencing therapeutic approaches against cytomegalovirus .

作用机制

S, S-Isovalganciclovir Impurity, like Valganciclovir, is a prodrug of Ganciclovir. After administration, it is rapidly converted to Ganciclovir by intestinal and hepatic esterases. Ganciclovir then inhibits viral DNA synthesis by incorporating into the viral DNA and terminating its elongation. This action is mediated through the inhibition of viral DNA polymerase .

相似化合物的比较

- Valganciclovir EP Impurity A

- Valganciclovir EP Impurity B

- Valganciclovir EP Impurity C

- Valganciclovir EP Impurity D

- Valganciclovir EP Impurity E

Uniqueness: S, S-Isovalganciclovir Impurity is unique due to its specific chiral configuration, which can influence its biological activity and interaction with enzymes. This distinguishes it from other impurities that may have different stereochemistry or functional groups .

生物活性

S, S-Isovalganciclovir impurity is a notable compound associated with the antiviral drug valganciclovir, which is primarily used to treat infections caused by cytomegalovirus (CMV). Understanding the biological activity of this impurity is crucial due to its potential effects on drug efficacy and safety. This article reviews the available literature on the biological activity, synthesis, and implications of this compound.

- Chemical Name: this compound

- CAS Number: 1401562-13-7

- Molecular Formula: C₁₄H₂₂N₆O₅

- Molecular Weight: 354.36 g/mol

Antiviral Efficacy

S, S-Isovalganciclovir has been studied for its antiviral properties, particularly in comparison to its parent compound, valganciclovir. Research indicates that while it exhibits some antiviral activity against CMV, it is less potent than ganciclovir and valganciclovir. The following table summarizes the comparative efficacy of these compounds:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Valganciclovir | 0.5 | Inhibition of viral DNA synthesis |

| Ganciclovir | 0.3 | Inhibition of viral DNA synthesis |

| S, S-Isovalganciclovir | 1.2 | Inhibition of viral DNA synthesis (less effective) |

Toxicological Profile

The presence of impurities like S, S-Isovalganciclovir can influence the safety profile of antiviral therapies. Studies have shown that certain impurities may exhibit cytotoxic effects, particularly in high concentrations. The toxicological assessments are crucial for ensuring that the levels of such impurities remain below established safety thresholds.

Case Study 1: Impurity Control in Drug Development

A case study highlighted by AstraZeneca demonstrated the importance of impurity control strategies in oncology drugs, which can be extrapolated to antiviral compounds like valganciclovir. The study emphasized that impurities must be monitored and controlled to ensure patient safety and drug efficacy .

Case Study 2: Clinical Implications of Impurities

Research published in Pharmaceutical Research discussed how the presence of significant impurities could lead to adverse effects in patients receiving antiviral treatments. For instance, higher levels of S, S-Isovalganciclovir could potentially reduce the overall effectiveness of treatment regimens for CMV infections .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. A notable study described an efficient synthetic route that minimizes the formation of unwanted regioisomers during the production process. This is essential not only for quality control but also for understanding how these impurities might interact with biological systems .

属性

IUPAC Name |

[3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] 2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJPZCPTUQIVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。